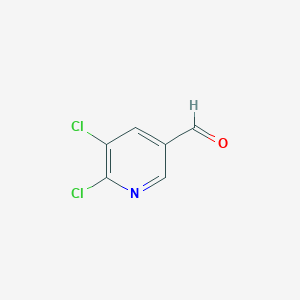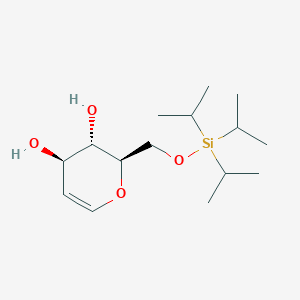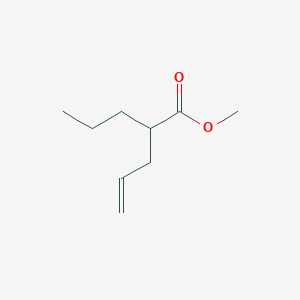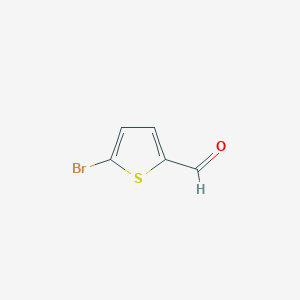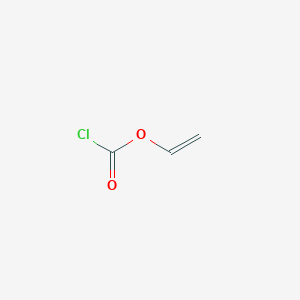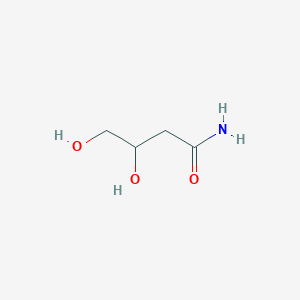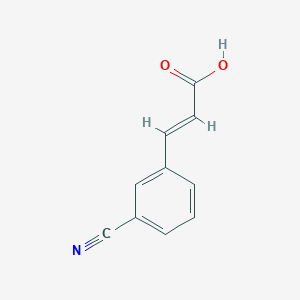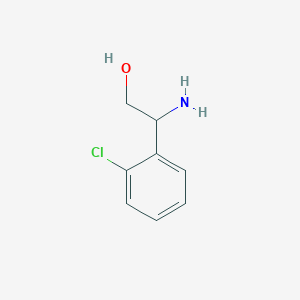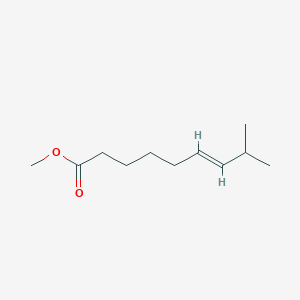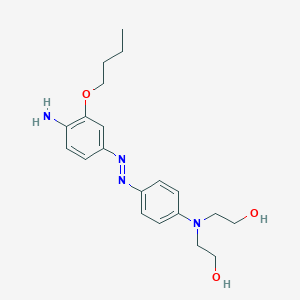
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline, also known as Sudan IV, is a synthetic dye that has been widely used in various industries, including food, textile, and cosmetic industries. It is a bright red powder that is soluble in organic solvents and insoluble in water. Sudan IV has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mécanisme D'action
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV binds to lipids through hydrophobic interactions and forms insoluble complexes with them. This results in the staining of lipid-rich structures, such as adipose tissue and cell membranes. The binding of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV to lipids can also affect their physical properties, such as fluidity and permeability, which can have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV has been shown to have a number of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting lipid metabolism. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV in lab experiments is its high specificity for lipids, which allows for selective staining of lipid-rich structures. However, one limitation is its potential toxicity to cells and tissues, which can affect the accuracy of experimental results. In addition, 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV staining can be affected by factors such as tissue fixation and processing, which can lead to variability in staining intensity and specificity.
Orientations Futures
There are several potential future directions for research on 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV. One area of interest is the development of new staining techniques that can improve the specificity and sensitivity of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV staining. Another area of interest is the exploration of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV's potential as a therapeutic agent for lipid-related diseases, such as atherosclerosis and obesity. Finally, there is a need for further research on the potential toxicity of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV and its effects on cellular processes.
Méthodes De Synthèse
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV can be synthesized through a diazo-coupling reaction between 4-amino-3-n-butoxyaniline and 2-hydroxyethyl-p-phenylenediamine. The reaction is carried out in the presence of a coupling agent, such as sodium nitrite and hydrochloric acid, under acidic conditions. The resulting product is then purified through a series of recrystallization and filtration steps.
Applications De Recherche Scientifique
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV has been widely used as a staining agent in histology and cytology studies. It has been shown to selectively stain lipids, particularly neutral and phospholipids, in biological tissues. This property has made 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV a valuable tool for studying lipid metabolism and lipid-related diseases, such as atherosclerosis and obesity.
Propriétés
Numéro CAS |
126335-39-5 |
|---|---|
Nom du produit |
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline |
Formule moléculaire |
C20H28N4O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[4-[(4-amino-3-butoxyphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C20H28N4O3/c1-2-3-14-27-20-15-17(6-9-19(20)21)23-22-16-4-7-18(8-5-16)24(10-12-25)11-13-26/h4-9,15,25-26H,2-3,10-14,21H2,1H3 |
Clé InChI |
CFOWFFPERGTOBX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
Synonymes |
4-((4-AMINO-3-N-BUTOXYPHENYL)AZO)-N,N-BIS(2-HYDROXYETHYL)ANILINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



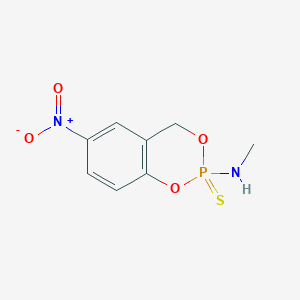
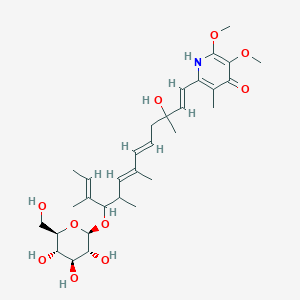
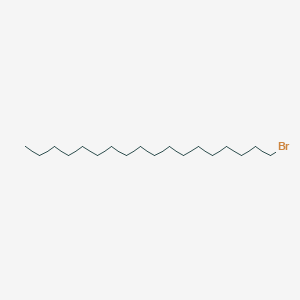
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
